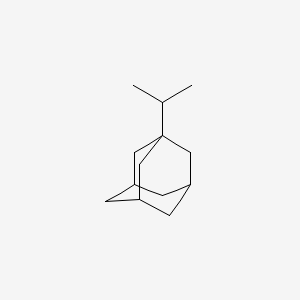
1-Isopropyladamantane
Cat. No. B8790296
:
773-32-0
M. Wt: 178.31 g/mol
InChI Key: ISDSLPMQFWIUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05061703
Procedure details


Introduce 0.5 mol of magnesium chips into 50 ml of absolute ether, and drop 0.5 mol of methyl iodide into the solution under moisture-free conditions until the ether boils. Subsequently, heat in a water bath until the magnesium has completely dissolved. Into this solution at room temperature drop 0.2 mol of adamantane methyl carboxylate in absolute ether. Then heat to reflux for 3 hours. After cooling, hydrolize with ice and mix with ammonium chloride solution until the precipitate has dissolved. Separate the ether phase, wash the aqueous phase with 2 portions of ether, and wash the combined organic phases with sodium bicarbonate solution. Then dry and evaporate to dryness under vacuum. (Yield: 93%).




Name
adamantane methyl carboxylate
Quantity
0.2 mol
Type
reactant
Reaction Step Four




Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH3:4][C:5](O)=O.[CH:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.[Cl-].[NH4+]>CCOCC>[CH:5]([C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2)([CH3:4])[CH3:2] |f:2.3,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
adamantane methyl carboxylate
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O.C12CC3CC(CC(C1)C3)C2
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
has completely dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling, hydrolize with ice
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
has dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the ether phase
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the aqueous phase with 2 portions of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the combined organic phases with sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate to dryness under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C12CC3CC(CC(C1)C3)C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
